4,4',4''-((1E,1'E,1''E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline)
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Overview
Description
4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzene core with three ethene-2,1-diyl linkages, each connected to an N,N-dimethylaniline group. Its structure allows for interesting electrochemical and photophysical properties, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) typically involves a multi-step organic synthesis process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available reagents such as benzene-1,3,5-tricarbaldehyde and N,N-dimethylaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and a solvent like dichloromethane.
Step-by-Step Synthesis: The benzene-1,3,5-tricarbaldehyde undergoes a condensation reaction with N,N-dimethylaniline in the presence of a base to form the desired product.
Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced with other groups, using reagents like halogens or alkylating agents.
Scientific Research Applications
4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) involves its interaction with molecular targets through its ethene-2,1-diyl linkages and N,N-dimethylaniline groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s ability to donate or accept electrons also plays a crucial role in its mechanism of action, particularly in electronic applications.
Comparison with Similar Compounds
4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) can be compared with similar compounds such as:
4,4’,4’'-((1E,1’E)-((1,2,4-thiadiazole-3,5-diyl)bis(azaneylylidene))bis(methaneylylidene))bis(N,N-di-p-tolylaniline): This compound has a similar core structure but includes a thiadiazole ring, which imparts different electrochemical properties.
4,4’,4’‘-((1E,1’E,1’'E)-((ethoxymethanetriyl)tris(benzene-4,1-diyl))tris(ethene-2,1-diyl))tris(N,N-dimethylaniline): This compound has an ethoxymethanetriyl group instead of a benzene core, leading to variations in its chemical behavior.
These comparisons highlight the uniqueness of 4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) in terms of its structural and functional properties.
Properties
Molecular Formula |
C36H39N3 |
---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
4-[(E)-2-[3,5-bis[(E)-2-[4-(dimethylamino)phenyl]ethenyl]phenyl]ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C36H39N3/c1-37(2)34-19-13-28(14-20-34)7-10-31-25-32(11-8-29-15-21-35(22-16-29)38(3)4)27-33(26-31)12-9-30-17-23-36(24-18-30)39(5)6/h7-27H,1-6H3/b10-7+,11-8+,12-9+ |
InChI Key |
VSAWFEVXRZAILT-SRDSWEMOSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)/C=C/C3=CC=C(C=C3)N(C)C)/C=C/C4=CC=C(C=C4)N(C)C)C |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)C=CC3=CC=C(C=C3)N(C)C)C=CC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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